molecular formula C19H18FN3O3 B10934478 3-(2-fluorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3-(2-fluorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10934478
M. Wt: 355.4 g/mol
InChI Key: ICZNIFULIXLJGD-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of oxazolo[5,4-b]pyridines This compound is characterized by the presence of a fluorophenyl group, a methyl group, and a tetrahydrofuran-2-ylmethyl group attached to the oxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The scalability of the synthesis is also a critical factor in industrial production .

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while substitution reactions can introduce new functional groups, leading to a variety of derivatives .

Scientific Research Applications

3-(2-fluorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to form specific interactions, such as hydrogen bonds and hydrophobic interactions, with its targets, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazolo[5,4-b]pyridine derivatives, such as:

Uniqueness

What sets 3-(2-fluorophenyl)-6-methyl-N-(tetrahydrofuran-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the fluorophenyl group enhances its stability and lipophilicity, while the tetrahydrofuran-2-ylmethyl group improves its solubility and bioavailability .

Properties

Molecular Formula

C19H18FN3O3

Molecular Weight

355.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-6-methyl-N-(oxolan-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C19H18FN3O3/c1-11-9-14(18(24)21-10-12-5-4-8-25-12)16-17(23-26-19(16)22-11)13-6-2-3-7-15(13)20/h2-3,6-7,9,12H,4-5,8,10H2,1H3,(H,21,24)

InChI Key

ICZNIFULIXLJGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C3=CC=CC=C3F)C(=O)NCC4CCCO4

Origin of Product

United States

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